1-(5-Chloro-2-methoxyphenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid
CAS No.: 1264043-40-4
Cat. No.: VC11704269
Molecular Formula: C15H17ClN2O5
Molecular Weight: 340.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1264043-40-4 |
|---|---|
| Molecular Formula | C15H17ClN2O5 |
| Molecular Weight | 340.76 g/mol |
| IUPAC Name | 2-(5-chloro-2-methoxyphenyl)-5-ethoxycarbonyl-3-methyl-4H-pyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C15H17ClN2O5/c1-4-23-13(19)10-8-15(2,14(20)21)18(17-10)11-7-9(16)5-6-12(11)22-3/h5-7H,4,8H2,1-3H3,(H,20,21) |
| Standard InChI Key | WPIMFYGGGDGQHC-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NN(C(C1)(C)C(=O)O)C2=C(C=CC(=C2)Cl)OC |
| Canonical SMILES | CCOC(=O)C1=NN(C(C1)(C)C(=O)O)C2=C(C=CC(=C2)Cl)OC |
Introduction
1-(5-Chloro-2-methoxyphenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a complex organic compound belonging to the class of pyrazole derivatives. Its molecular formula is C14H16ClN3O4, and it has a molecular weight of approximately 340.76 g/mol . This compound features a chloro-substituted methoxyphenyl group, an ethoxycarbonyl moiety, and a dihydropyrazole framework, making it a heterocyclic compound with potential applications in medicinal chemistry and agricultural sciences due to its biological activity and chemical reactivity.
Synthesis and Chemical Reactions
The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid typically involves the condensation of hydrazine derivatives with carbonyl compounds, followed by further functional group modifications. This process can be complex and requires specific conditions to achieve the desired product.
-
Starting Materials: Hydrazine derivatives and carbonyl compounds.
-
Reaction Conditions: Specific temperatures and solvents are required for the condensation and subsequent modifications.
-
Product Purification: Techniques such as chromatography may be used to purify the final product.
Biological Activity and Applications
This compound has garnered attention for its potential biological activity, particularly in medicinal chemistry. Its interactions with biological targets can involve enzyme inhibition or receptor modulation, which are often studied through biochemical assays. While specific biological activities of 1-(5-Chloro-2-methoxyphenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid are not extensively detailed in available literature, its structure suggests potential applications in drug development or agricultural chemicals.
Research Findings and Future Directions
Research on pyrazole derivatives, including this compound, highlights their potential in various fields. Studies on similar compounds have shown promising results in antioxidant activity, enzyme inhibition, and other biological effects . Future research should focus on exploring the specific biological activities of 1-(5-Chloro-2-methoxyphenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid and optimizing its synthesis for potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume